molecular formula C6H15ClN2O3 B6597708 (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride CAS No. 93923-90-1

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride

Cat. No. B6597708
CAS RN: 93923-90-1
M. Wt: 198.65 g/mol
InChI Key: MJXVOTKVFFAZQJ-JBUOLDKXSA-N
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Description

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride, also known as D-2-amino-5-hydroxyhexanoic acid hydrochloride or D-2-amino-5-hydroxyhexanoate hydrochloride, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is slightly soluble in water and has a molecular weight of 215.63 g/mol. This compound is used in a variety of research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is used in a variety of scientific research applications. It is used in biochemistry to study the metabolism of amino acids and in physiology to study the effects of hormones and other molecules on the body. It is also used in pharmacology to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is not yet fully understood. However, it is thought to act as an agonist of certain receptors, such as the serotonin receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain, which can lead to an antidepressant-like effect. It has also been shown to increase the production of certain hormones, such as epinephrine and norepinephrine, which can lead to an increase in energy and alertness.

Advantages and Limitations for Lab Experiments

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. It is also non-toxic and has a low molecular weight, making it easy to handle and store. However, it is not very soluble in water, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride. These include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into its synthesis and solubility could lead to more efficient and cost-effective production methods. Finally, further research into its potential toxic effects could lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

The synthesis of (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is relatively straightforward. It is synthesized by reacting 2-aminohexanoic acid with hydrochloric acid in aqueous solution. This reaction produces a white crystalline solid that can be isolated and purified by recrystallization.

properties

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVOTKVFFAZQJ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-2,6-Diamino-5-hydroxyhexanoic acid hydrochloride

CAS RN

93923-90-1
Record name L-Lysine, 5-hydroxy-, hydrochloride (1:1), (5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93923-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythro-5-hydroxy-L-lysine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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